

Spectroscopic Profile of 2,3-Dimethoxyquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethoxyquinoxaline

Cat. No.: B170986

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-dimethoxyquinoxaline**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

2,3-Dimethoxyquinoxaline is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds. The structural elucidation and characterization of such molecules are fundamental to understanding their reactivity, and spectroscopic techniques are the cornerstone of this analysis. This guide presents a summary of the available spectroscopic data for **2,3-dimethoxyquinoxaline**, alongside the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,3-dimethoxyquinoxaline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **2,3-Dimethoxyquinoxaline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85 - 7.75	m	2H	Ar-H
7.55 - 7.45	m	2H	Ar-H
4.15	s	6H	-OCH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of **2,3-Dimethoxyquinoxaline**

Chemical Shift (δ) ppm	Assignment
154.5	C2, C3
138.0	C4a, C8a
129.0	C6, C7
126.5	C5, C8
53.0	-OCH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for **2,3-Dimethoxyquinoxaline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060-3010	m	Aromatic C-H Stretch
2990-2850	m	Aliphatic C-H Stretch (-OCH ₃)
1600-1450	s	C=C and C=N Stretching (Aromatic Ring)
1250-1000	s	C-O Stretch (Methoxy)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2,3-Dimethoxyquinoxaline

m/z	Relative Intensity (%)	Assignment
190	100	[M] ⁺ (Molecular Ion)
175	60	[M - CH ₃] ⁺
147	40	[M - CH ₃ - CO] ⁺
119	30	[C ₇ H ₅ N ₂] ⁺

Ionization method: Electron Ionization (EI) at 70 eV.

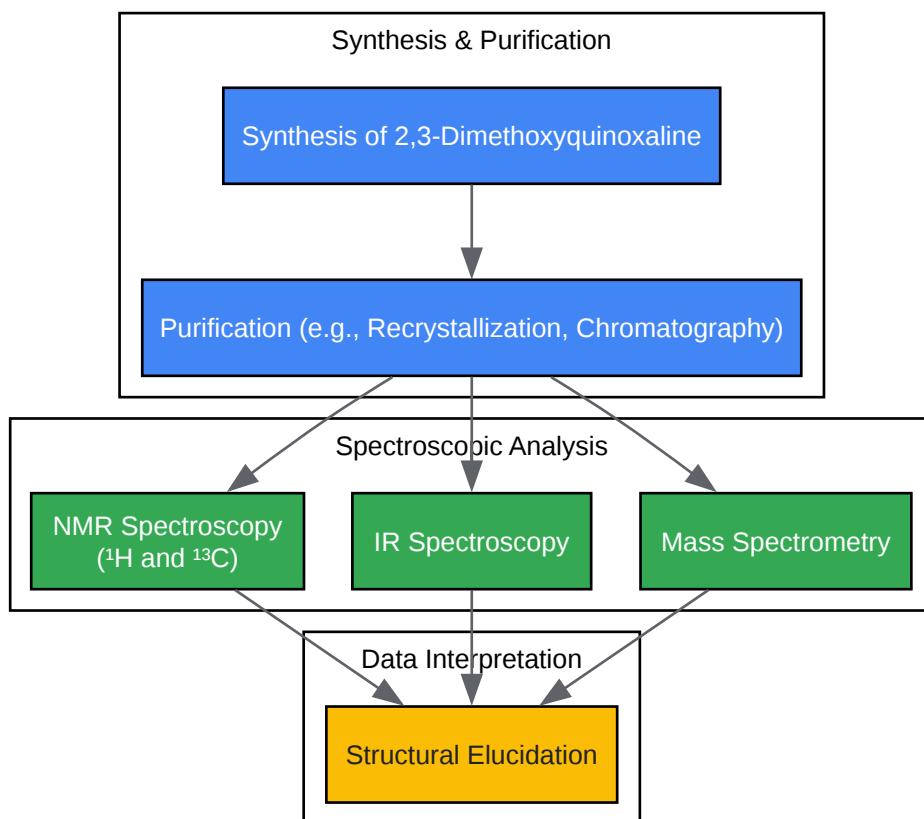
Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for quinoxaline derivatives.

NMR Spectroscopy

A solution of the sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy


The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, with electron ionization (EI) being a common technique for volatile compounds. The sample is introduced into the ion source, where it is bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like **2,3-dimethoxyquinoxaline** is depicted below.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **2,3-dimethoxyquinoxaline**. The provided data and protocols are intended to facilitate further research and development involving this important chemical entity.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dimethoxyquinoxaline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170986#spectroscopic-data-of-2-3-dimethoxyquinoxaline-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com